4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group at the 4-position and a 3-fluorophenyl group at the 6-position The amine group is located at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The 3,4-dimethoxyphenyl and 3-fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the aromatic substituents, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions, which can modify the substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogenated precursors, organometallic reagents, and strong bases or acids are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving pyrimidine derivatives.
Pharmaceutical Research: The compound can serve as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: It may find use in the synthesis of advanced materials and as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is not fully elucidated. it is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects. Further research is needed to identify the exact molecular pathways involved.
Comparison with Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
- 4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- 4-(3,4-Dimethoxyphenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
Comparison:
- Structural Differences: The presence of different substituents on the aromatic rings can significantly influence the chemical and biological properties of these compounds.
- Unique Properties: 4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is unique due to the specific combination of the 3,4-dimethoxyphenyl and 3-fluorophenyl groups, which may confer distinct pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVAJIAYUDJJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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